molecular formula C10H18N4 B6189123 N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine CAS No. 1340369-23-4

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine

Cat. No.: B6189123
CAS No.: 1340369-23-4
M. Wt: 194.3
InChI Key:
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Description

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 1-methyl-1H-pyrazole with a suitable piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also act as an agonist or antagonist at receptor sites, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is unique due to the combination of the pyrazole and piperidine rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

1340369-23-4

Molecular Formula

C10H18N4

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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